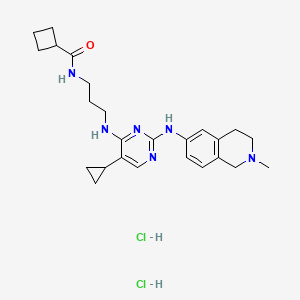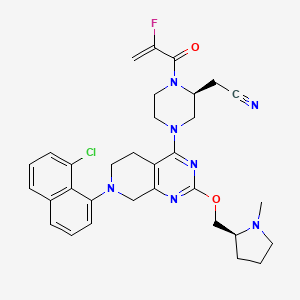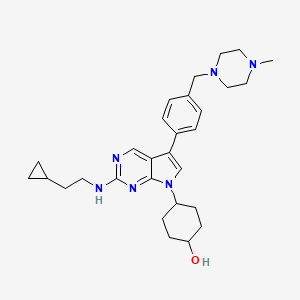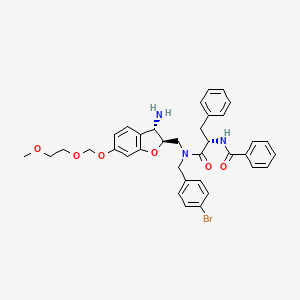
N-(Amino-peg3)-n-bis(peg3-t-butyl ester)
Descripción general
Descripción
“N-(Amino-peg3)-n-bis(peg3-t-butyl ester)” is a PEG linker containing an amino group with a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Synthesis Analysis
The synthesis of “N-(Amino-peg3)-n-bis(peg3-t-butyl ester)” involves the use of a PEG linker containing an amino group with a t-butyl protected carboxyl group . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Molecular Structure Analysis
The molecular formula of “N-(Amino-peg3)-n-bis(peg3-t-butyl ester)” is C13H27NO5 . The molecular weight is 277.36 .Chemical Reactions Analysis
The amino group in “N-(Amino-peg3)-n-bis(peg3-t-butyl ester)” is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
“N-(Amino-peg3)-n-bis(peg3-t-butyl ester)” has a molecular formula of C13H27NO5 and a molecular weight of 277.36 .Aplicaciones Científicas De Investigación
Synthesis of Umbrella-Like Poly(ethylene glycol)
A study by Zhang, Wang, and Huang (2010) outlined a novel strategy for synthesizing poly(ethylene glycol) (PEG) with an "umbrella-like" structure. This structure includes a single reactive group at the "handle" of the "umbrella" and can be modified to bioactive groups like carboxyl, active ester, amino, etc., showing potential applications in bioconjugation (Zhang, Wang, & Huang, 2010).
Multi-Responsive Amphiphilic Conetwork Gels
Nutan et al. (2017) reported on the synthesis of amphiphilic conetwork (APCN) gels and hydrogels of poly(β-amino esters) or poly(amido amine) with controlled degradation and release behavior. These gels are potentially useful for biomedical applications due to their tunable degradability (Nutan, Chandel, Bhalani, & Jewrajka, 2017).
Degradable Poly(β-amino esters)
Lynn and Langer (2000) synthesized poly(β-aminoesters) which demonstrated noncytotoxic properties and potential for use in gene transfection vectors. The polymers interacted electrostatically with polyanionic plasmid DNA, highlighting their relevance in gene therapy (Lynn & Langer, 2000).
Aliphatic Amino PEG Prodrug System
Greenwald et al. (2004) designed a new amino PEG prodrug system using ester derivatives synthesized from N-modified bis-N-2-hydroxyethylglycinamides. This system showcased a novel methodology for controlled release of amino-containing drugs, peptides, and proteins (Greenwald, Zhao, Yang, Reddy, & Martinez, 2004).
Degradable Poly(amino alcohol esters)
Jon, Anderson, and Langer (2003) synthesized a new degradable polymer system, poly(amino alcohol esters), that demonstrated potential as gene transfection vectors. These polymers were less cytotoxic than conventional delivery polymers like poly(ethylene imine) (Jon, Anderson, & Langer, 2003).
Mecanismo De Acción
Target of Action
The primary targets of N-(Amino-peg3)-n-bis(peg3-t-butyl ester), also known as N-(Amino-PEG3)-N-bis(PEG3-Boc), are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) etc . These targets play a crucial role in various biochemical reactions, particularly in the formation of amide bonds, which are fundamental in the structure of proteins.
Mode of Action
The compound contains an amino group that is reactive with its primary targets . This interaction leads to the formation of new bonds, resulting in changes to the structure and function of the target molecules. The compound also contains a t-butyl protected carboxyl group, which can be deprotected under acidic conditions .
Biochemical Pathways
The compound is involved in the synthesis of peptides, oligonucleotides, and other biomolecules . By introducing a PEG spacer between the biomolecule and other molecules, it can affect various biochemical pathways. The exact pathways and their downstream effects would depend on the specific biomolecules involved.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by its PEG linker. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the compound’s bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in the synthesis of biomolecules. By facilitating the formation of amide bonds and introducing a PEG spacer, the compound can influence the structure, function, solubility, stability, and pharmacokinetic properties of these biomolecules .
Action Environment
Environmental factors such as pH can influence the compound’s action, efficacy, and stability. For instance, the t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions . Therefore, the compound’s activity may vary depending on the acidity of its environment.
Direcciones Futuras
“N-(Amino-peg3)-n-bis(peg3-t-butyl ester)” is a versatile reagent that is commonly used in organic chemistry and biochemistry research . It is commonly used in the synthesis of peptides, oligonucleotides, and other biomolecules . It can be used to introduce a PEG spacer between the biomolecule and other molecules, which can improve solubility, stability, and pharmacokinetic properties .
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68N2O13/c1-33(2,3)48-31(37)7-13-39-19-25-45-28-22-42-16-10-36(12-18-44-24-30-47-27-21-41-15-9-35)11-17-43-23-29-46-26-20-40-14-8-32(38)49-34(4,5)6/h7-30,35H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRLMBLMSQXPOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901101656 | |
| Record name | 4,7,10,16,19,22-Hexaoxa-13-azapentacosanedioic acid, 13-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-, 1,25-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
712.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Amino-peg3)-n-bis(peg3-t-butyl ester) | |
CAS RN |
2055042-62-9 | |
| Record name | 4,7,10,16,19,22-Hexaoxa-13-azapentacosanedioic acid, 13-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-, 1,25-bis(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055042-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,16,19,22-Hexaoxa-13-azapentacosanedioic acid, 13-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-, 1,25-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-1-(1-Oxo-2-propen-1-yl)-4-[5,6,7,8-tetrahydro-7-(8-methyl-1-naphthalenyl)-2-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]pyrido[3,4-d]pyrimidin-4-yl]-2-piperazineacetonitrile](/img/structure/B609335.png)




![Methyl [(6s)-4-(4-Chlorophenyl)-2,3,9-Trimethyl-6h-Thieno[3,2-F][1,2,4]triazolo[4,3-A][1,4]diazepin-6-Yl]acetate](/img/structure/B609344.png)
![4-[(E)-(2-Amino-4-Hydroxy-5-Methylphenyl)diazenyl]-N-(Pyridin-2-Yl)benzenesulfonamide](/img/structure/B609345.png)


![N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide](/img/structure/B609353.png)